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Compound of Interest

Compound Name:
4-Chloro-2-

methoxybenzohydrazide

CAS No.: 878465-96-4

Cat. No.: B3001113 Get Quote

Executive Summary
The 4-Chloro-2-methoxybenzohydrazide scaffold represents a privileged structure in

medicinal chemistry, characterized by a unique electronic push-pull system on the phenyl ring.

Unlike generic benzohydrazides, the specific substitution pattern—an electron-withdrawing

chlorine at the para position and an electron-donating methoxy group at the ortho position—

creates a distinct lipophilic and steric profile.

This guide analyzes the synthetic utility and biological potential of this core, specifically

focusing on its derivatives (Schiff bases, hydrazones, and metal complexes).[1] Key

applications include urease inhibition, antimicrobial efficacy via DNA gyrase targeting, and

anticancer activity mediated by caspase activation and ROS generation.[1]

Structural Activity Relationship (SAR) Analysis
The biological potency of 4-Chloro-2-methoxybenzohydrazide derivatives is not accidental; it

is a function of precise molecular engineering.

The Pharmacophore Triad
The Hydrazide Linker (-CONHNH-):
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Acts as a hydrogen bond donor/acceptor "hinge."[1]

Facilitates chelation with metal ions (e.g., Ni²⁺ in urease, Cu²⁺/Zn²⁺ in metallodrugs).[1]

Critical: Conversion to a Schiff base (azomethine -N=CH-) restricts conformational

freedom, often enhancing target binding affinity.[1]

4-Chloro Substituent (para-Cl):

Lipophilicity: Increases LogP, enhancing passive diffusion across bacterial cell membranes

and the blood-brain barrier.[1]

Metabolic Stability: Blocks para-hydroxylation by cytochrome P450 enzymes, prolonging

half-life (

).

2-Methoxy Substituent (ortho-OMe):

Steric Anchoring: The bulky methoxy group forces the carbonyl out of planarity in certain

conformations, creating "molecular twist" that can improve selectivity for deep enzyme

pockets.[1]

Electronic Effect: Acts as a weak electron donor via resonance, modulating the acidity of

the amide proton.[1]
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Figure 1: SAR map detailing the functional contribution of each substituent on the scaffold.[1]
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Synthesis Protocol: From Acid to Bioactive
Derivative
The synthesis of these derivatives must be performed with high purity to ensure valid biological

assay results.[1] The following protocol utilizes 4-chloro-2-methoxybenzoic acid (CAS 57479-

70-6) as the starting material.

Step-by-Step Methodology
Phase 1: Esterification (Methyl Ester Formation)

Reagents: 4-Chloro-2-methoxybenzoic acid, Methanol (MeOH), conc.[1] H₂SO₄.[1]

Procedure: Reflux the acid in excess MeOH with catalytic H₂SO₄ for 8–10 hours.

Why: The carboxylic acid is too unreactive for direct hydrazine attack; the methyl ester

serves as an activated electrophile.[1]

Phase 2: Hydrazinolysis (Formation of the Core)

Reagents: Methyl 4-chloro-2-methoxybenzoate, Hydrazine hydrate (80–99%).[1]

Procedure: Dissolve ester in ethanol. Add hydrazine hydrate (1:3 molar ratio) dropwise.[1]

Reflux for 4–6 hours.[1] Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

Purification: Cool to precipitate the solid hydrazide.[1][2] Recrystallize from ethanol.

Checkpoint: Product should appear as white/off-white needles.[1]

Phase 3: Derivatization (Schiff Base Formation)

Reagents: 4-Chloro-2-methoxybenzohydrazide, Aromatic Aldehyde (e.g., 4-

nitrobenzaldehyde), Glacial Acetic Acid (Catalyst).[1]

Procedure: Equimolar reflux in ethanol with 2–3 drops of acetic acid for 2–4 hours.

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl,

followed by dehydration to form the imine (
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).
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Figure 2: Synthetic pathway for generating bioactive hydrazone derivatives.

Biological Activity Profiles
Antimicrobial & Antifungal Potential
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Derivatives of this scaffold, particularly Schiff bases, have shown efficacy against Gram-

positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]

Mechanism: The azomethine nitrogen (

hybridized) interferes with normal cell processes. In some cases, these compounds inhibit
DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

Data Insight: Electron-withdrawing groups on the aldehyde side of the Schiff base (e.g.,

,

) typically enhance potency synergistically with the 4-Cl on the hydrazide ring.

Urease Inhibition (Helicobacter pylori targeting)
Benzohydrazides are potent urease inhibitors.[1] Urease allows H. pylori to survive in the

stomach by neutralizing acid.[1]

Interaction: The carbonyl oxygen and the hydrazide nitrogens chelate the Nickel (Ni²⁺) ions

in the urease active site.

Specificity: The 2-methoxy group provides steric bulk that can prevent the inhibitor from

being easily displaced, while the 4-chloro group aids in hydrophobic pocket binding.

Anticancer Activity (Caspase Activation)
Recent studies and patent literature indicate that triazole-thiadiazine derivatives synthesized

from 4-chloro-2-methoxybenzohydrazide act as caspase activators.

Pathway: Induction of apoptosis (programmed cell death) in cancer cells (e.g., MCF-7,

HeLa).[1]

Metal Complexes: Cobalt(II) and Zinc(II) complexes of the parent acid have demonstrated

cytotoxicity by generating Reactive Oxygen Species (ROS) and collapsing mitochondrial

membrane potential.[3]

Experimental Validation Protocols
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To validate the biological activity of your synthesized derivatives, use the following

standardized assays.

Urease Inhibition Assay (Spectrophotometric)
Enzyme: Jack bean urease.[1][4][5]

Substrate: Urea (100 mM).

Buffer: Phosphate buffer (pH 8.2).

Indicator: Phenol red (pH indicator).

Method: Incubate compound with enzyme for 15 mins. Add urea.[1] Measure ammonia

production via absorbance change at 625 nm (Indophenol method).

Calculation: Determine

compared to Thiourea (standard).

Antimicrobial Susceptibility (Broth Microdilution)
Standard: CLSI M07-A10 guidelines.

Inoculum:

CFU/mL.

Plate: 96-well microtiter plate.

Solvent: DMSO (Ensure final concentration < 1% to avoid toxicity).

Readout: Lowest concentration with no visible growth (MIC).

Data Presentation Template
When reporting your results, organize data to allow direct comparison between the core and

derivatives.[1]
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Compound ID
R-Group
(Aldehyde)

S. aureus MIC
(µg/mL)

Urease IC50
(µM)

LogP (Calc)

Core
N/A (Free

Hydrazide)
>100 45.2 1.8

Deriv-A
4-

Nitrobenzylidene
12.5 18.4 2.4

Deriv-B

2-

Hydroxybenzylid

ene

6.25 4.1 2.6

Std
Ciprofloxacin/Thi

ourea
0.5 / -- -- / 21.0 --
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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